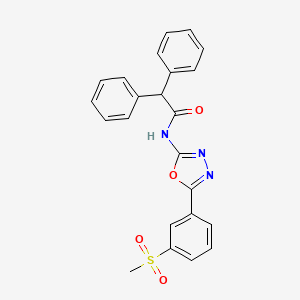
N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide” is a complex organic compound. It contains a methylsulfonyl group attached to a phenyl ring, which is part of an oxadiazole ring. This is further attached to a diphenylacetamide moiety .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. Unfortunately, without specific data, it’s hard to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be determined by the functional groups present in the molecule .科学的研究の応用
Antibacterial and Anti-enzymatic Potential
Research has identified N-substituted derivatives of 1,3,4-oxadiazole and acetamide, showing promising antibacterial and anti-enzymatic activities. These compounds, evaluated for their potential against various bacterial strains and enzymes, have shown significant inhibition capabilities, especially against gram-negative bacteria. The structural elucidation of these molecules was achieved through spectral analytical techniques, highlighting their potential as antibacterial agents and enzyme inhibitors. The studies also provided insights into the cytotoxic behavior of these synthesized molecules, crucial for understanding their safety profile (Nafeesa et al., 2017).
Antimicrobial Activity
Another strand of research has synthesized N-substituted derivatives of acetamide with 1,3,4-oxadiazole and azinane heterocyclic cores to assess their antibacterial potentials. These studies have identified compounds with moderate inhibitory effects against various bacterial strains, with some derivatives exhibiting significant growth inhibition, particularly against Gram-negative bacterial strains. Such findings underscore the antimicrobial capabilities of these compounds, providing a basis for further exploration in antibiotic development (Kashif Iqbal et al., 2017).
Synthesis and Antimicrobial Evaluation of Heterocyclic Compounds
Research focusing on the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety has highlighted their potential as antimicrobial agents. These studies have demonstrated promising antibacterial and antifungal activities, paving the way for the development of new treatments for infections. The detailed structural analysis and evaluation of these compounds have provided valuable insights into their efficacy and potential as antimicrobial agents (Darwish et al., 2014).
Glutaminase Inhibition for Cancer Therapy
In the quest for more effective cancer treatments, research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs has identified potent inhibitors of kidney-type glutaminase (GLS). These inhibitors, by attenuating the growth of cancer cells in vitro and in mouse models, offer promising avenues for therapeutic intervention in cancer, showcasing the role of 1,3,4-oxadiazole derivatives in the development of cancer therapeutics (Shukla et al., 2012).
作用機序
将来の方向性
特性
IUPAC Name |
N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S/c1-31(28,29)19-14-8-13-18(15-19)22-25-26-23(30-22)24-21(27)20(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-15,20H,1H3,(H,24,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQGRMQXALFFRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(2-amino-2-oxoethoxy)-2-(4-chlorophenyl)quinolin-6-yl]-3,4-dimethylbenzamide](/img/structure/B2586042.png)
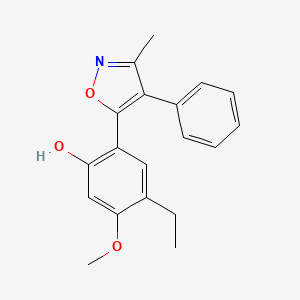


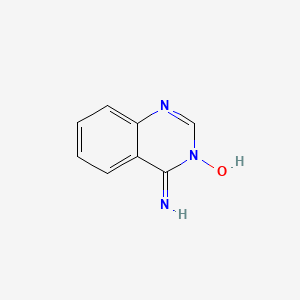
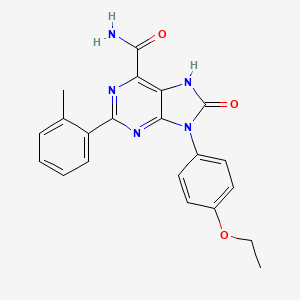
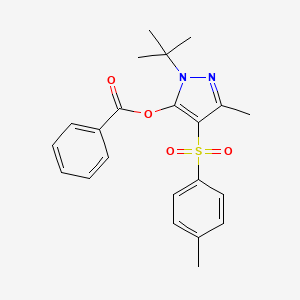
![5-Fluoro-N-[2-(furan-2-yl)-2-methoxyethyl]pyrimidin-2-amine](/img/structure/B2586056.png)
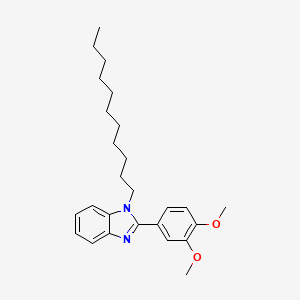

![tert-Butyl 2-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2586059.png)
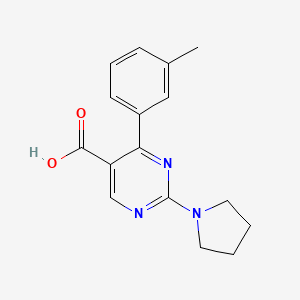
![3-((3-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2586061.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2586063.png)